molecular formula C10H11ClN4 B1400443 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 934600-48-3

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1400443
CAS No.: 934600-48-3
M. Wt: 222.67 g/mol
InChI Key: BYJZKZMTGMRTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This molecule is built around the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known as a 7-deazapurine analog that is frequently explored in the development of novel therapeutic agents . While specific research data for this exact analog is not widely published, its structure suggests significant potential as a key intermediate in organic and pharmaceutical synthesis. The presence of chloro and cyclobutylamino substituents on the pyrrolopyrimidine core makes it a versatile building block for the construction of more complex molecules, particularly for investigating structure-activity relationships in drug discovery programs . Related pyrrolopyrimidine compounds have been investigated as inhibitors of protein kinases, such as JAK and syk, which are important targets in immunology and oncology research . As with similar research compounds, this product is classified as a toxic solid and should be handled with appropriate personal protective equipment, including gloves, eye protection, and dust respirators . It is recommended to store the material in a cool, dry place, protected from light and moisture . Researchers are advised to consult the safety data sheet (SDS) and conduct a thorough risk assessment before use.

Properties

IUPAC Name

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-10-14-8-7(4-5-12-8)9(15-10)13-6-2-1-3-6/h4-6H,1-3H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJZKZMTGMRTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC(=NC3=C2C=CN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a versatile pharmacophore. Below is a detailed comparison of structural analogs, focusing on substituents, physicochemical properties, and biological relevance.

Substituent Variations at Position 4
Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cyclobutylamine C₁₀H₁₁ClN₄ 222.68 Enhanced steric bulk; potential kinase inhibitor
N4-(4-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Chlorophenyl C₁₂H₉ClN₄ 244.68 Improved lipophilicity; anticancer activity
N4-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-Chlorophenyl C₁₂H₉ClN₄ 244.68 Meta-substitution alters electronic properties; TLC Rf = 0.68
N4-(Pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyridin-2-ylmethyl C₁₂H₁₁N₅ 225.25 Heteroaromatic group enhances solubility; structural studies
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl C₇H₈N₄ 148.17 Simplified structure; intermediate in drug synthesis

Key Observations :

  • Cyclobutyl vs. Aromatic Groups : The cyclobutyl group in the target compound introduces conformational rigidity compared to planar aromatic substituents (e.g., chlorophenyl). This may improve selectivity in enzyme binding .
  • Chlorine Position : Para-substituted chlorophenyl analogs (e.g., compound 4 in ) exhibit higher melting points (~264°C) compared to meta-substituted derivatives (Rf = 0.68 in ), reflecting differences in crystallinity.
Spectral and Physicochemical Data
Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) HRMS (M+H)+ Reference
This compound Not reported in evidence Not reported Not reported
N4-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 6.80 (d, J = 4 Hz), 7.30 (t), 8.34 (s) 153.58, 133.32, 130.51 245.0582 (Calcd: 245.0516)
N4-(4-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7.77–7.81 (m), 8.27–8.31 (m) 154.15, 138.26, 123.07 263.0483 (Calcd: 263.0422)

Notes:

  • The absence of spectral data for the target compound highlights a gap in literature.
  • Chlorophenyl analogs show distinct aromatic proton signals (δ 7.77–8.34 ppm), useful for structural confirmation .

Biological Activity

2-Chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 934600-48-3) is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes existing research findings on its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClN4C_{10}H_{11}ClN_4 with a molecular weight of approximately 222.68 g/mol. The compound features a chloro substituent at the 2-position and a cyclobutyl group attached to the nitrogen atom in the pyrrolo[2,3-d]pyrimidine framework. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Research indicates that this compound acts primarily as a kinase inhibitor . Kinases are critical enzymes involved in signaling pathways that regulate cell division and survival. By inhibiting specific kinases, this compound may disrupt cancer cell proliferation and induce apoptosis.

Key Findings:

  • Kinase Inhibition : The compound has shown inhibitory activity against several kinases involved in cancer progression. For instance, studies have demonstrated its effectiveness against the Akt family of kinases, which are crucial for cell survival and growth.
  • Antiproliferative Effects : In vitro studies have reported significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key biological activity data for this compound:

Biological Activity IC50 Value (nM) Cell Line/Target Reference
Akt1 Inhibition61PC-3 cells (prostate cancer)
Antiproliferative Activity7.76HCT116 (colon cancer)
Antiproliferative Activity9.76OVCAR-8 (ovarian cancer)

Case Studies

  • Cancer Treatment : A study investigated the use of this compound in combination with standard chemotherapeutic agents. The results indicated that this compound enhanced the efficacy of doxorubicin in MCF7 breast cancer cells by inducing cell cycle arrest and promoting apoptosis.
  • Targeted Therapy : Another case study focused on the compound's selectivity towards specific kinase targets. It was found to preferentially inhibit Akt1 over other kinases, suggesting a potential role in targeted therapy for cancers characterized by Akt pathway activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.